molecular formula C17H11ClF2N2O B3404357 6-(4-chlorophenyl)-2-(2,5-difluorobenzyl)pyridazin-3(2H)-one CAS No. 1210872-36-8

6-(4-chlorophenyl)-2-(2,5-difluorobenzyl)pyridazin-3(2H)-one

Cat. No.: B3404357
CAS No.: 1210872-36-8
M. Wt: 332.7
InChI Key: AJHIGZMSUAFHRM-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-(2,5-difluorobenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-(2,5-difluorobenzyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of Substituents: The 4-chlorophenyl and 2,5-difluorobenzyl groups can be introduced through nucleophilic substitution reactions using corresponding halogenated precursors.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl position.

    Reduction: Reduction reactions can occur at the pyridazinone core or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyridazinone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated precursors, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-(2,5-difluorobenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-2-benzylpyridazin-3(2H)-one: Lacks the difluoro substitution.

    6-(4-fluorophenyl)-2-(2,5-difluorobenzyl)pyridazin-3(2H)-one: Has a fluorine atom instead of chlorine.

    6-(4-chlorophenyl)-2-(2,4-difluorobenzyl)pyridazin-3(2H)-one: Difluoro substitution at different positions.

Uniqueness

The presence of both 4-chlorophenyl and 2,5-difluorobenzyl groups in 6-(4-chlorophenyl)-2-(2,5-difluorobenzyl)pyridazin-3(2H)-one may confer unique biological properties and reactivity compared to similar compounds. These substitutions can influence the compound’s binding affinity, selectivity, and overall activity.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[(2,5-difluorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O/c18-13-3-1-11(2-4-13)16-7-8-17(23)22(21-16)10-12-9-14(19)5-6-15(12)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHIGZMSUAFHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC3=C(C=CC(=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-chlorophenyl)-2-(2,5-difluorobenzyl)pyridazin-3(2H)-one

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